({2-[(3,3-diphenylpropyl)amino]-2-oxoethyl}thio)acetic acid
Description
Synthesis Analysis
The synthesis of triorganotin(IV) derivatives, closely related to the core structure of interest, involves the use of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, characterized by spectroscopic techniques and elemental analyses. The synthesis process reveals insights into the compound's formation and the structural implications of substituents on its reactivity and properties (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Molecular Structure Analysis
The molecular structure of derivatives, such as those from the reaction of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenylisothiocyanate, showcases a non-planar configuration with well-localized double bonds. This structure elucidates the spatial arrangement of atoms and the potential interaction sites for further chemical reactions (Dölling, Frost, Heinemann, & Hartung, 1993).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including those with sulfur-containing reagents, to form ketene dithioacetals. These reactions highlight the compound's reactivity towards nucleophilic addition and substitution, critical for understanding its chemical behavior and potential applications (Dölling, Frost, Heinemann, & Hartung, 1993).
Physical Properties Analysis
The physical properties of closely related compounds, such as "3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate," inform about the compound's state under various conditions, crystallinity, and stability. Such properties are crucial for storage, handling, and application in different chemical environments (Prayzner, Ojadi, Golen, & Williard, 1996).
properties
IUPAC Name |
2-[2-(3,3-diphenylpropylamino)-2-oxoethyl]sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(13-24-14-19(22)23)20-12-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXFOXVATFNCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CSCC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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